molecular formula C20H25ClN2O4 B11376225 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11376225
M. Wt: 392.9 g/mol
InChI Key: SZUQWBONMUMKKQ-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a chloro-substituted phenoxy group, a furan ring, and a morpholine moiety. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Introduction of the Furan Ring: The phenoxy intermediate is then reacted with a furan-containing reagent, often under acidic or basic conditions, to introduce the furan ring.

    Attachment of the Morpholine Group: Finally, the morpholine group is introduced through a nucleophilic substitution reaction, often using a morpholine derivative and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenoxy group.

    Reduction: Reduction reactions could target the chloro group or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide
  • 2-(3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide

Uniqueness

The unique combination of functional groups in 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, or biological activity.

Properties

Molecular Formula

C20H25ClN2O4

Molecular Weight

392.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide

InChI

InChI=1S/C20H25ClN2O4/c1-14-10-16(11-15(2)20(14)21)27-13-19(24)22-12-17(18-4-3-7-26-18)23-5-8-25-9-6-23/h3-4,7,10-11,17H,5-6,8-9,12-13H2,1-2H3,(H,22,24)

InChI Key

SZUQWBONMUMKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

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